N-ethyl-3-nitropyridin-4-amine N-ethyl-3-nitropyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 562825-95-0
VCID: VC3753331
InChI: InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9)
SMILES: CCNC1=C(C=NC=C1)[N+](=O)[O-]
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

N-ethyl-3-nitropyridin-4-amine

CAS No.: 562825-95-0

Cat. No.: VC3753331

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-3-nitropyridin-4-amine - 562825-95-0

Specification

CAS No. 562825-95-0
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name N-ethyl-3-nitropyridin-4-amine
Standard InChI InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9)
Standard InChI Key RFSOTSMANIOZPD-UHFFFAOYSA-N
SMILES CCNC1=C(C=NC=C1)[N+](=O)[O-]
Canonical SMILES CCNC1=C(C=NC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

N-ethyl-3-nitropyridin-4-amine is a functionalized pyridine derivative with both nitro and ethylamino groups. This section outlines its fundamental chemical identity parameters.

Basic Identification

The compound is identified through several standardized parameters in chemical databases and research literature:

ParameterValue
Chemical NameN-ethyl-3-nitropyridin-4-amine
CAS Registry Number562825-95-0
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
MDL NumberMFCD02266948

The compound consists of a pyridine ring with a nitro group at position 3 and an ethylamino group at position 4, creating its distinctive chemical structure .

Physical Properties

N-ethyl-3-nitropyridin-4-amine exhibits specific physical characteristics that are important for its handling, storage, and application in research settings:

PropertyValue
AppearanceWhite powder
Purity (Commercial)≥99%
Recommended Storage2-8°C

The compound's physical state as a white powder facilitates its handling in laboratory settings, while its high purity standards ensure reliability in research applications .

Structural Comparison with Related Compounds

Understanding N-ethyl-3-nitropyridin-4-amine's unique properties requires comparison with structurally similar compounds.

Comparison with N-ethyl-3-nitropyridin-2-amine

Despite their similar names, N-ethyl-3-nitropyridin-4-amine (CAS: 562825-95-0) and N-ethyl-3-nitropyridin-2-amine (CAS: 26820-65-5) exhibit distinct properties due to their different substitution patterns:

PropertyN-ethyl-3-nitropyridin-4-amineN-ethyl-3-nitropyridin-2-amine
CAS Number562825-95-026820-65-5
Molecular Weight167.17 g/mol167.16 g/mol
Boiling PointNot specifically reported298.572°C at 760 mmHg
Flash PointNot specifically reported134.372°C
Ethylamino PositionPosition 4Position 2

These differences in substitution patterns significantly impact their reactivity and application profiles in chemical research .

Relation to Parent Compound

The parent compound 3-Nitropyridin-4-amine (without the ethyl group) provides context for understanding the effects of N-ethylation:

Property3-Nitropyridin-4-amineN-ethyl-3-nitropyridin-4-amine
CAS Number1681-37-4562825-95-0
Molecular FormulaC₅H₅N₃O₂C₇H₉N₃O₂
Molecular Weight139.11 g/mol167.17 g/mol
Melting Point203-207°CNot specifically reported
Density1.4±0.1 g/cm³Not specifically reported

The addition of the ethyl group to the amino functionality alters the compound's physical properties and reactivity profile, thereby expanding its potential applications in synthetic chemistry .

Synthesis Methods

N-ethyl-3-nitropyridin-4-amine can be synthesized through various routes, with nucleophilic substitution reactions being particularly important.

Nucleophilic Substitution Approach

One common synthetic route involves nucleophilic substitution reactions of ethylamine with appropriate pyridine derivatives. Research indicates that the reaction of 3-bromo-4-nitropyridine with amines can yield multiple products, suggesting potential complexity in the synthesis of N-ethyl-3-nitropyridin-4-amine .

The general reaction can be represented as:

3-bromo-4-nitropyridine + ethylamine → N-ethyl-3-nitropyridin-4-amine + HBr

Reaction Conditions and Considerations

Research on similar nitropyridine derivatives suggests that:

  • Solvent choice significantly impacts reaction outcomes, with polar aprotic solvents potentially promoting nitro-group migration

  • Temperature control is crucial for selectivity

  • The presence and type of base can influence product distribution

These factors must be carefully considered when developing synthetic routes to N-ethyl-3-nitropyridin-4-amine to ensure high yield and purity .

Applications and Research Significance

N-ethyl-3-nitropyridin-4-amine has several important applications in chemistry and pharmaceutical research.

Pharmaceutical Research

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of:

  • Novel therapeutic agents

  • Structural scaffolds for medicinal chemistry

  • Building blocks for heterocyclic drug candidates

Its unique combination of functional groups makes it valuable for constructing more complex molecular architectures in drug discovery programs .

Chemical Research

In chemical research, N-ethyl-3-nitropyridin-4-amine is significant for:

  • Studying substitution patterns and electronic effects in pyridine chemistry

  • Investigating nitrogen-containing heterocycles and their reactivity

  • Serving as a model compound for understanding nitro group effects on pyridine rings

The compound's well-defined structure makes it useful for fundamental studies in heterocyclic chemistry .

ParameterTypical Value
Purity≥99%
Packaging OptionsVarious sizes, typically starting at 1 gram
FormWhite powder
Quality ControlAnalytical verification of structure and purity

These specifications ensure reliability and reproducibility in research applications .

Future Research Directions

Based on the current understanding of N-ethyl-3-nitropyridin-4-amine, several promising research directions emerge.

Synthetic Methodology Refinement

There are opportunities to develop improved synthetic routes that:

  • Increase yield and selectivity

  • Minimize side reactions, particularly nitro-group migration

  • Establish more environmentally friendly approaches using green chemistry principles

Such advancements would enhance the accessibility of this compound for various applications .

Structure-Activity Relationship Studies

Investigating the relationship between structural modifications and biological activity could:

  • Reveal new therapeutic applications

  • Guide the design of more potent or selective derivatives

  • Establish fundamental structure-property relationships

These studies would expand our understanding of how the compound's unique structural features contribute to its properties and potential applications.

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